molecular formula C23H27N3O4S B11623286 (2Z)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide

(2Z)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide

Cat. No.: B11623286
M. Wt: 441.5 g/mol
InChI Key: MQKXUDFNNOAKLD-UHFFFAOYSA-N
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Description

The compound (2Z)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide is a complex organic molecule featuring a thiazinane ring, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazinane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Imino Group: The imino group can be introduced via condensation reactions with suitable amines.

    Functionalization of the Phenyl Rings: The ethoxy and propoxy groups are typically introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinane ring.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Depending on the substituent introduced, products can vary widely, including halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, compounds with similar structures have shown potential as therapeutic agents. This compound could be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide
  • (2Z)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-N-(4-butoxyphenyl)-1,3-thiazinane-6-carboxamide

Uniqueness

The uniqueness of (2Z)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide lies in its specific functional groups and their arrangement, which can impart distinct chemical and biological properties. For instance, the combination of ethoxy and propoxy groups may influence its solubility and reactivity compared to similar compounds with different substituents.

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Properties

Molecular Formula

C23H27N3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

2-(4-ethoxyphenyl)imino-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C23H27N3O4S/c1-4-14-30-19-12-6-16(7-13-19)24-22(28)20-15-21(27)26(3)23(31-20)25-17-8-10-18(11-9-17)29-5-2/h6-13,20H,4-5,14-15H2,1-3H3,(H,24,28)

InChI Key

MQKXUDFNNOAKLD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)OCC)S2)C

Origin of Product

United States

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